molecular formula C20H15NO4 B13581060 (1,3-dioxoisoindol-2-yl) 3-phenylbicyclo[1.1.1]pentane-1-carboxylate

(1,3-dioxoisoindol-2-yl) 3-phenylbicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B13581060
M. Wt: 333.3 g/mol
InChI Key: RZEHZQWWMAEKIM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-dioxoisoindol-2-yl) 3-phenylbicyclo[1.1.1]pentane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid with 1,3-dioxoisoindoline under specific conditions to form the desired product . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability . Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(1,3-Dioxoisoindol-2-yl) 3-phenylbicyclo[1.1.1]pentane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound .

Scientific Research Applications

(1,3-Dioxoisoindol-2-yl) 3-phenylbicyclo[1.1.1]pentane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1,3-dioxoisoindol-2-yl) 3-phenylbicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s rigid structure allows it to fit into binding sites with high specificity, thereby inhibiting the activity of target molecules. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of a highly strained bicyclo[1.1.1]pentane core with the functional groups attached to it. This combination imparts unique chemical and physical properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H15NO4

Molecular Weight

333.3 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) 3-phenylbicyclo[1.1.1]pentane-1-carboxylate

InChI

InChI=1S/C20H15NO4/c22-16-14-8-4-5-9-15(14)17(23)21(16)25-18(24)20-10-19(11-20,12-20)13-6-2-1-3-7-13/h1-9H,10-12H2

InChI Key

RZEHZQWWMAEKIM-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)C(=O)ON3C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C5

Origin of Product

United States

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